molecular formula C10H9FN2 B13658627 (5-Fluoroquinolin-8-yl)methanamine

(5-Fluoroquinolin-8-yl)methanamine

Cat. No.: B13658627
M. Wt: 176.19 g/mol
InChI Key: KGAQWQRTYXKYSR-UHFFFAOYSA-N
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Description

(5-Fluoroquinolin-8-yl)methanamine is a fluorinated quinoline derivative characterized by a fluorine atom at the 5th position of the quinoline ring and a methanamine (-CH₂NH₂) group at the 8th position. The fluorine substitution enhances electronegativity and metabolic stability, while the methanamine group introduces hydrogen-bonding capabilities, which are critical for interactions with biological targets .

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

(5-fluoroquinolin-8-yl)methanamine

InChI

InChI=1S/C10H9FN2/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h1-5H,6,12H2

InChI Key

KGAQWQRTYXKYSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoroquinolin-8-yl)methanamine typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom in the quinoline ring with a fluorine atom. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of (5-Fluoroquinolin-8-yl)methanamine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product. Cold-chain transportation and storage at low temperatures (2-8°C) are often required to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoroquinolin-8-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

(5-Fluoroquinolin-8-yl)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5-Fluoroquinolin-8-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to target sites. This binding can inhibit the activity of enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (5-Fluoroquinolin-8-yl)methanamine is best understood through comparison with analogous compounds. Below is a detailed analysis:

Structural and Functional Comparisons

Compound Name Structural Features Biological Activity/Properties Key Differences from Target Compound References
(5-Fluoroquinolin-8-yl)methanamine Fluorine at C5, methanamine at C8 Not explicitly reported (inference: potential antimicrobial/anticancer activity) Reference compound
(8-Fluoroquinolin-5-yl)methanol Fluorine at C8, hydroxymethyl (-CH₂OH) at C5 Antimicrobial properties Substituent positions swapped; hydroxyl vs. amine group reduces basicity and alters target interactions
(8-Fluoroquinolin-3-yl)methanamine Fluorine at C8, methanamine at C3 Potential anticancer activity (inferred from similar N-methyl derivatives ) Fluorine and methanamine positions reversed; altered steric/electronic effects on ring interactions
(5-Bromo-8-fluoroisoquinolin-1-yl)methanamine Bromine at C5, fluorine at C8 (isoquinoline core) Probe for biological target interactions Isoquinoline core (different nitrogen position); bromine increases molecular weight and polarizability
2-((5-Fluoroquinolin-8-yl)oxy)acetonitrile Fluorine at C5, nitrile (-OCH₂CN) at C8 Intermediate for complex molecule synthesis Nitrile group lacks amine reactivity; reduced hydrogen-bonding capacity
(5,8-Difluoroisoquinolin-1-yl)methanamine Fluorine at C5 and C8 (isoquinoline core) Enhanced reactivity due to dual fluorination Isoquinoline core; dual fluorination increases electronegativity but reduces amine accessibility

Key Findings from Comparative Analysis

Substituent Positioning: Fluorine at C5 (quinoline) versus C8 (e.g., (8-Fluoroquinolin-5-yl)methanol) alters electronic distribution. C5 fluorination may enhance ring electron-withdrawing effects, stabilizing charge in intermediates or bioactive conformations . Methanamine at C8 provides a terminal amine for protonation, critical for binding to acidic residues in enzymes or receptors, unlike nitrile or hydroxymethyl groups .

Core Structure Differences: Isoquinoline derivatives (e.g., (5-Bromo-8-fluoroisoquinolin-1-yl)methanamine) exhibit distinct nitrogen positioning, altering π-π stacking and dipole interactions compared to quinoline-based compounds .

Biological Implications: Fluorine at C5 may synergize with methanamine at C8 to target specific bacterial enzymes (e.g., DNA gyrase), analogous to fluoroquinolone antibiotics .

Synthetic Considerations :

  • Methanamine introduction at C8 likely requires multi-step synthesis, including fluorination (e.g., via Balz-Schiemann reaction) and reductive amination, as seen in similar compounds .

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